molecular formula C24H29N3O2 B5130490 ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate

ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate

Cat. No. B5130490
M. Wt: 391.5 g/mol
InChI Key: FICUDAPTXLKOJW-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been widely studied due to its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is its potential as an anti-cancer and anti-inflammatory agent. This compound has been shown to have potent activity against cancer cells and has the potential to be developed into a new anti-cancer and anti-inflammatory drug. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate. One of the future directions is the development of new synthetic methods for the production of this compound. Another future direction is the study of the mechanism of action of this compound, which will help in the development of new drugs based on this compound. Additionally, the potential of this compound as an anti-cancer and anti-inflammatory agent needs to be further explored through pre-clinical and clinical trials.

Synthesis Methods

The synthesis of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of benzimidazole and formaldehyde to form 1-methyl-1H-benzimidazole-2-carbaldehyde. This intermediate is then reacted with benzylamine to form 1-benzyl-1H-benzimidazole-2-carbaldehyde. The final step involves the reaction of 1-benzyl-1H-benzimidazole-2-carbaldehyde with ethyl 4-piperidinecarboxylate to form Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate has been studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 4-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-29-23(28)24(17-19-9-5-4-6-10-19)13-15-27(16-14-24)18-22-25-20-11-7-8-12-21(20)26(22)2/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICUDAPTXLKOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NC3=CC=CC=C3N2C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate

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